molecular formula C23H19N3O4S2 B14160564 N-{[3-(1,3-Benzothiazol-2(3H)-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]carbamothioyl}-3,4-dimethoxybenzamide CAS No. 4848-10-6

N-{[3-(1,3-Benzothiazol-2(3H)-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]carbamothioyl}-3,4-dimethoxybenzamide

Cat. No.: B14160564
CAS No.: 4848-10-6
M. Wt: 465.5 g/mol
InChI Key: WFIIWFZSCBBGCR-UHFFFAOYSA-N
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Description

N-{[3-(1,3-Benzothiazol-2(3H)-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]carbamothioyl}-3,4-dimethoxybenzamide is a complex organic compound that features a benzothiazole moiety, a cyclohexadienone structure, and a dimethoxybenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(1,3-Benzothiazol-2(3H)-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]carbamothioyl}-3,4-dimethoxybenzamide typically involves multiple steps. One common method includes the cyclization of 2-aminothiophenols with phosgene, chloroformates, and urea . Another approach involves the reductive carbonylation of substituted nitrobenzenes using sulfur, carbon monoxide, and water in the presence of bases . Additionally, the reaction of o-nitrochlorobenzenes with thioglycolic acid followed by cyclocondensation with acetic anhydride is also used .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

N-{[3-(1,3-Benzothiazol-2(3H)-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]carbamothioyl}-3,4-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The benzothiazole moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzothiazole moiety can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols .

Scientific Research Applications

N-{[3-(1,3-Benzothiazol-2(3H)-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]carbamothioyl}-3,4-dimethoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{[3-(1,3-Benzothiazol-2(3H)-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]carbamothioyl}-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with various enzymes and proteins, potentially inhibiting their activity. The compound may also interfere with cellular pathways involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[3-(1,3-Benzothiazol-2(3H)-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]carbamothioyl}-3,4-dimethoxybenzamide is unique due to its combination of a benzothiazole moiety with a cyclohexadienone structure and a dimethoxybenzamide group.

Properties

CAS No.

4848-10-6

Molecular Formula

C23H19N3O4S2

Molecular Weight

465.5 g/mol

IUPAC Name

N-[[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]carbamothioyl]-3,4-dimethoxybenzamide

InChI

InChI=1S/C23H19N3O4S2/c1-29-18-10-7-13(11-19(18)30-2)21(28)26-23(31)24-14-8-9-17(27)15(12-14)22-25-16-5-3-4-6-20(16)32-22/h3-12,27H,1-2H3,(H2,24,26,28,31)

InChI Key

WFIIWFZSCBBGCR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4S3)OC

Origin of Product

United States

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